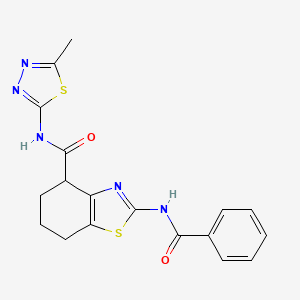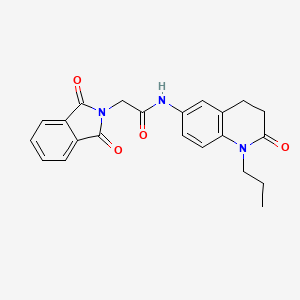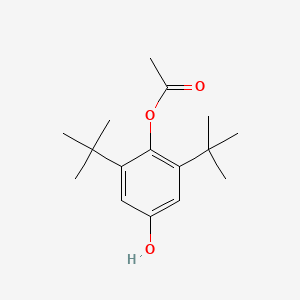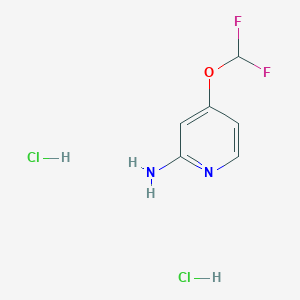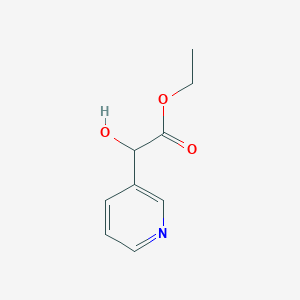
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine and is characterized by the presence of an ethyl ester group and a hydroxy group attached to the alpha carbon of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the sustainability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxo-2-(pyridin-3-yl)acetate.
Reduction: The compound can be reduced to form ethyl 2-hydroxy-2-(pyridin-3-yl)ethanol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, 2-hydroxy-2-(pyridin-3-yl)acetic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Hydrolysis can be carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Ethyl 2-oxo-2-(pyridin-3-yl)acetate.
Reduction: Ethyl 2-hydroxy-2-(pyridin-3-yl)ethanol.
Substitution: 2-Hydroxy-2-(pyridin-3-yl)acetic acid.
科学研究应用
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of ethyl 2-hydroxy-2-(pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
相似化合物的比较
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(pyridin-3-yl)acetate: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
2-Hydroxy-2-(pyridin-3-yl)acetic acid: The carboxylic acid form, which has different solubility and reactivity properties.
Ethyl 2-oxo-2-(pyridin-3-yl)acetate: The oxidized form, which has distinct chemical and biological properties.
属性
IUPAC Name |
ethyl 2-hydroxy-2-pyridin-3-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6,8,11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXFKPRBIMWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
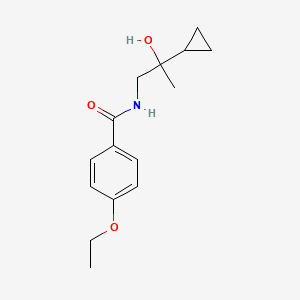
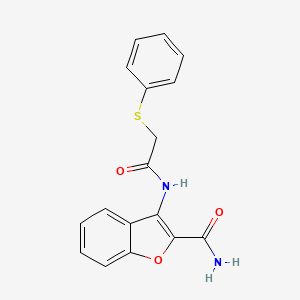
![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2981581.png)
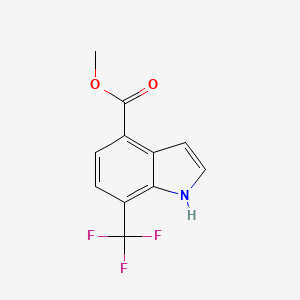
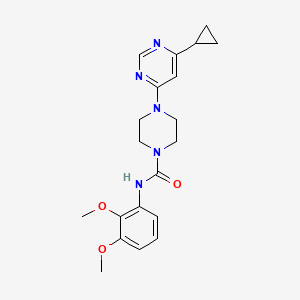
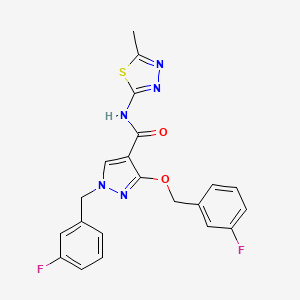
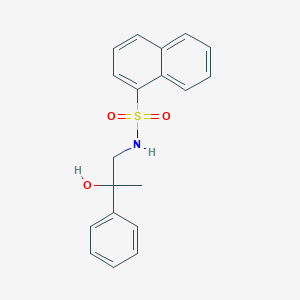
![3-{[(4-ethenylphenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2981589.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2981590.png)
